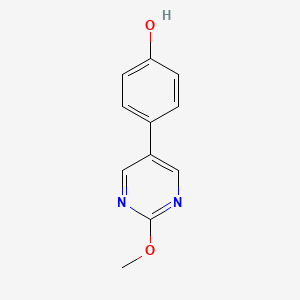

4-(2-Methoxypyrimidin-5-YL)phenol

Description

4-(2-Methoxypyrimidin-5-yl)phenol (CAS: 1780278-53-6) is a pyrimidine derivative featuring a methoxy group at the 2-position of the pyrimidine ring and a phenolic hydroxyl group at the para-position of the attached phenyl ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the pyrimidine and phenyl moieties .

Properties

IUPAC Name |

4-(2-methoxypyrimidin-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-12-6-9(7-13-11)8-2-4-10(14)5-3-8/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSSATUILXDAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypyrimidin-5-YL)phenol typically involves the coupling of a pyrimidine derivative with a phenol derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of boronic acids with halides . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypyrimidin-5-YL)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(2-Methoxypyrimidin-5-YL)phenol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

Industry: It is utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Methoxypyrimidin-5-YL)phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the pyrimidine ring can engage in π-π interactions with aromatic residues . These interactions disrupt the normal function of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

a) 2-Methoxy-4-pyrrolidinopyrimidine (CAS: 1393442-30-2)

- Structure: Replaces the phenol group with a pyrrolidine substituent at the 4-position of the pyrimidine ring.

- The pyrrolidine group introduces basicity, which may enhance interactions with biological targets .

b) 2-Methoxy-5-(pyrrolidin-1-ylcarbonyl)pyrimidine (CAS: 1251635-58-1)

- Structure : Contains a pyrrolidine carbonyl group at the 5-position of the pyrimidine ring.

- Properties: The carbonyl group increases electron-withdrawing effects, altering the pyrimidine ring’s reactivity. This compound’s lower purity (90% vs. 98% for 4-(2-Methoxypyrimidin-5-YL)phenol) suggests synthetic challenges in introducing bulky substituents .

Substituent Variations on the Phenyl Ring

a) 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (CAS: 899384-92-0)

- Structure: Adds an amino group and methyl group on the pyrimidine ring and a fluorophenylmethoxy group on the phenol ring.

- These modifications could improve blood-brain barrier penetration compared to the parent compound .

b) 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol (CAS: 903862-20-4)

Halogen-Substituted Analogs

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol (CAS: 896829-65-5)

- Structure : Features chlorine substituents on both phenyl rings.

- The dual chloro-substituents also enhance lipophilicity, impacting solubility and metabolic stability .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility: this compound is synthesized with high purity (98%), outperforming analogs like 2-Methoxy-5-(pyrrolidin-1-ylcarbonyl)pyrimidine (90% purity), indicating fewer side reactions in its preparation .

- Hydrogen Bonding: The phenolic hydroxyl group enables strong hydrogen bonds, as evidenced by crystallographic studies on related triazolylphenol derivatives . This property is critical for crystal engineering and supramolecular assembly .

- Electronic Effects : Methoxy groups stabilize the pyrimidine ring via electron donation, whereas chlorine substituents (e.g., in CAS 896829-65-5) increase electrophilicity, influencing reactivity in cross-coupling or substitution reactions .

Biological Activity

4-(2-Methoxypyrimidin-5-YL)phenol, also known by its CAS number 1780278-53-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H10N2O2

- Molecular Weight : 202.21 g/mol

- Structure : The compound features a phenolic structure substituted with a methoxypyrimidine moiety, which may contribute to its biological effects.

Antioxidant Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory markers. For instance, certain pyrimidine derivatives have shown the ability to modulate COX enzymes, which are key players in the inflammatory response . While specific data on this compound is limited, its structural similarity suggests potential anti-inflammatory activity.

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has been well-documented. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenase, which are involved in inflammatory pathways.

- Radical Scavenging : Its phenolic structure allows for the donation of hydrogen atoms to free radicals, effectively neutralizing them.

- Membrane Interaction : The lipophilic nature of the pyrimidine moiety may facilitate interaction with microbial membranes, leading to increased permeability and cell death.

Study on Antioxidant Activity

A study assessed the antioxidant capacity of various pyrimidine derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid .

Study on Anti-inflammatory Effects

In a recent study focused on COX inhibition, derivatives similar to this compound were evaluated for their ability to reduce prostaglandin E2 levels in vitro. The findings suggested that these compounds could serve as potential leads for developing anti-inflammatory drugs .

| Compound | COX-1 Inhibition (IC50 nM) | COX-2 Inhibition (IC50 nM) |

|---|---|---|

| Compound A | 150 | 200 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.